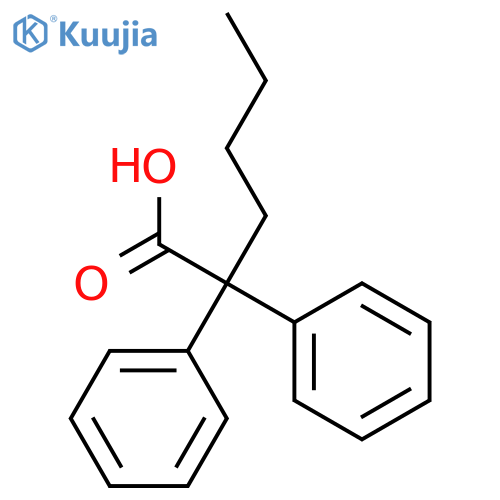

Cas no 2902-60-5 (2,2-diphenylhexanoic acid)

2,2-diphenylhexanoic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, a-butyl-a-phenyl-

- 2,2-diphenylhexanoic acid

- 2,2-diphenyl-hexanoic acid

- 2,2-Diphenylhexansaeure

- 2,2-Diphenyl-hexansaeure

- AC1L68ZO

- AC1Q5RTI

- AR-1D1647

- CTK4G2589

- n-Butyl-diphenyl-essigsaeure

- NCIOpen2_006228

- NSC97458

- EN300-6481867

- 2902-60-5

- NSC-97458

- Z2787465007

- Benzeneacetic acid, alpha-butyl-alpha-phenyl-

- CAA90260

- DTXSID00294624

-

- MDL: MFCD30581078

- インチ: InChI=1S/C18H20O2/c1-2-3-14-18(17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,19,20)

- InChIKey: LNRZCHCAPUVAOP-UHFFFAOYSA-N

- ほほえんだ: CCCCC(C1=CC=CC=C1)(C(=O)O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 268.1464

- どういたいしつりょう: 268.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.9

じっけんとくせい

- PSA: 37.3

2,2-diphenylhexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6481867-2.5g |

2,2-diphenylhexanoic acid |

2902-60-5 | 95% | 2.5g |

$1650.0 | 2023-08-31 | |

| Enamine | EN300-6481867-5g |

2,2-diphenylhexanoic acid |

2902-60-5 | 95% | 5g |

$2443.0 | 2023-08-31 | |

| Enamine | EN300-6481867-0.5g |

2,2-diphenylhexanoic acid |

2902-60-5 | 95% | 0.5g |

$656.0 | 2023-08-31 | |

| Enamine | EN300-6481867-10.0g |

2,2-diphenylhexanoic acid |

2902-60-5 | 95% | 10.0g |

$3622.0 | 2023-07-07 | |

| Enamine | EN300-6481867-0.05g |

2,2-diphenylhexanoic acid |

2902-60-5 | 95% | 0.05g |

$197.0 | 2023-08-31 | |

| Enamine | EN300-6481867-0.25g |

2,2-diphenylhexanoic acid |

2902-60-5 | 95% | 0.25g |

$418.0 | 2023-08-31 | |

| Enamine | EN300-6481867-1g |

2,2-diphenylhexanoic acid |

2902-60-5 | 95% | 1g |

$842.0 | 2023-08-31 | |

| 1PlusChem | 1P002VOV-1g |

Benzeneacetic acid, α-butyl-α-phenyl- |

2902-60-5 | 95% | 1g |

$1103.00 | 2024-05-06 | |

| 1PlusChem | 1P002VOV-250mg |

Benzeneacetic acid, α-butyl-α-phenyl- |

2902-60-5 | 95% | 250mg |

$579.00 | 2024-05-06 | |

| Aaron | AR002VX7-100mg |

Benzeneacetic acid, α-butyl-α-phenyl- |

2902-60-5 | 95% | 100mg |

$428.00 | 2025-02-13 |

2,2-diphenylhexanoic acid 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

2,2-diphenylhexanoic acidに関する追加情報

2,2-Diphenylhexanoic Acid (CAS No. 2902-60-5): An Overview of Its Properties, Applications, and Recent Research

2,2-Diphenylhexanoic acid (CAS No. 2902-60-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a hexanoic acid backbone with two phenyl groups attached to the second carbon atom. The distinctive arrangement of these functional groups imparts 2,2-diphenylhexanoic acid with a range of interesting properties and potential applications.

The chemical formula of 2,2-diphenylhexanoic acid is C14H18O2, and it has a molecular weight of approximately 218.3 g/mol. This compound is a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol and acetone. Its melting point is around 77-79°C, making it suitable for various laboratory and industrial processes.

In the realm of pharmaceutical research, 2,2-diphenylhexanoic acid has been explored for its potential therapeutic applications. Recent studies have highlighted its anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling. By modulating COX activity, 2,2-diphenylhexanoic acid may offer a promising approach to managing inflammatory conditions and pain.

Beyond its pharmacological potential, 2,2-diphenylhexanoic acid has also been investigated for its use in the development of new materials and chemical intermediates. Its rigid structure and functional groups make it an attractive candidate for the synthesis of polymers and other advanced materials. For instance, researchers have explored the use of 2,2-diphenylhexanoic acid as a building block in the creation of self-assembling monolayers (SAMs) and supramolecular assemblies, which have applications in nanotechnology and surface chemistry.

In the context of environmental chemistry, 2,2-diphenylhexanoic acid has been studied for its biodegradability and environmental impact. Recent studies have shown that this compound can be biodegraded by certain microbial strains under aerobic conditions. This finding is significant as it suggests that 2,2-diphenylhexanoic acid may be a more environmentally friendly alternative to other organic compounds that are less readily degraded.

The synthesis of 2,2-diphenylhexanoic acid can be achieved through various routes, including the reaction of diphenylacetylene with butyryl chloride followed by hydrolysis. Alternative synthetic methods involve the condensation of benzaldehyde with butyric acid in the presence of a suitable catalyst. These synthetic pathways provide chemists with flexible options for producing high-purity 2,2-diphenylhexanoic acid, which is essential for both research and industrial applications.

In terms of safety and handling, while 2,2-diphenylhexanoic acid is generally considered safe for laboratory use when proper precautions are taken, it is important to follow standard safety protocols to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles and working in a well-ventilated area or fume hood.

The future prospects for 2,2-diphenylhexanoic acid are promising. Ongoing research continues to uncover new applications and properties of this compound across various fields. For example, recent advancements in computational chemistry have enabled more detailed studies of the molecular dynamics and interactions of 2,2-diphenylhexanoic acid, providing valuable insights into its behavior in different environments.

In conclusion, 2,2-diphenylhexanoic acid (CAS No. 2902-60-5) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and environmental chemistry. Its unique molecular structure and versatile properties make it an intriguing subject for further research and development. As new findings continue to emerge, the significance of this compound is likely to grow even further.

2902-60-5 (2,2-diphenylhexanoic acid) 関連製品

- 635-51-8(2-phenylbutanedioic acid)

- 3508-94-9(3-Methyl-2-phenylbutanoic Acid)

- 77-55-4(1-phenylcyclopentane-1-carboxylic acid)

- 5465-28-1(2-phenyl-2-ethyl butyric Acid)

- 1135-67-7(1-Phenylcyclohexanecarboxylic acid)

- 3900-93-4(2-Cyclopentyl-2-phenylacetic Acid)

- 4036-30-0((S)-(+)-Phenylsuccinic acid)

- 37828-19-6(1-phenylcyclobutane-1-carboxylic acid)

- 6120-95-2(1-phenylcyclopropane-1-carboxylic acid)

- 90-27-7(2-Phenylbutyric acid)